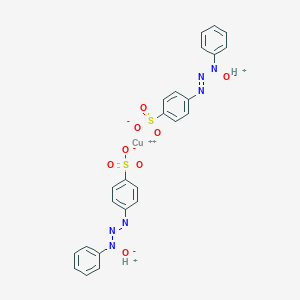

Cu(II) 3-Hstp

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;hydron;4-[(N-oxidoanilino)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H10N3O4S.Cu/c2*16-15(11-4-2-1-3-5-11)14-13-10-6-8-12(9-7-10)20(17,18)19;/h2*1-9H,(H,17,18,19);/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOHMEQAQQHGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].C1=CC=C(C=C1)N(N=NC2=CC=C(C=C2)S(=O)(=O)[O-])[O-].C1=CC=C(C=C1)N(N=NC2=CC=C(C=C2)S(=O)(=O)[O-])[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20CuN6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129719-60-4 | |

| Record name | Copper (II) 3-hydroxy-1-(4-phenylsulfonic acid)-3-phenyltriazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129719604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Copper Ii 2 Sulfoterephthalate Coordination Polymers E.g., Cu Ii 3 Hstp

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal syntheses are the most prevalent methods for crystallizing copper(II) 2-sulfoterephthalate coordination polymers. These techniques involve heating the constituent components—a copper(II) salt and 2-sulfoterephthalic acid (H3stp) or its salt—in water or an organic solvent (or a mixture thereof) in a sealed vessel at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality single crystals.

The choice of solvent, temperature, and pH can significantly influence the final product's structure. For instance, hydrothermal reactions of H3stp with copper chloride and 2,2′-bipyridine have yielded two distinct metal carboxylate-sulfonate coordination polymers, [Cu(bpy)]3(STP)2·3H2O and Cu(bpy)(H2O)Cu(bpy)(STP). researchgate.net Similarly, solvothermal synthesis using a mixture of DMF, ethanol, and water has been employed to produce various copper-based metal-organic frameworks (MOFs). nih.govrsc.org The reaction conditions, such as the ratio of solvents and the reaction temperature, are critical in directing the assembly of the desired framework. nih.gov For example, a copper MOF, Cu3(BTC)2, was synthesized solvothermally by heating a mixture of copper nitrate (B79036) and trimesic acid in a DMF/ethanol/water solvent system. nih.gov

A key advantage of these methods is the ability to generate thermodynamically stable phases that may not be accessible at room temperature. The conditions can be systematically varied to explore the formation of different crystalline products.

Room Temperature Synthesis and Self-Assembly Approaches

While hydrothermal and solvothermal methods are effective, room temperature synthesis offers a more energy-efficient and environmentally benign alternative. These methods typically rely on the slow evaporation of a solvent from a solution containing the metal salt and the ligand, allowing for the gradual self-assembly of the coordination polymer.

The pH of the reaction mixture is a crucial parameter in controlling the outcome of room temperature syntheses. For example, in the synthesis of copper-based coordination polymers with benzene-1,3,5-tricarboxylic acid (BTC), adjusting the pH allows for the selective crystallization of either the metal-organic framework HKUST-1 or the one-dimensional coordination polymer Cu(BTC)·3H2O. chemrxiv.orgnih.govunivie.ac.at Specifically, HKUST-1 crystals form in a pH range of 0.7–1.6, while Cu(BTC)·3H2O crystals are obtained in a pH range of 2.2–3.2. nih.govunivie.ac.at This pH control demonstrates a straightforward method to direct the formation of specific structures at ambient temperatures.

Self-assembly at room temperature can also be achieved by carefully selecting the solvents to control the solubility of the reactants and the resulting coordination polymer. The slow diffusion of one reactant into a solution of the other can also be used to promote the growth of large, well-defined crystals.

Influence of Co-ligands (e.g., N-donor ancillary ligands like 4,4′-bipyridyl) on Product Formation

The introduction of ancillary ligands, particularly N-donor ligands like 4,4′-bipyridyl (bpy), plays a pivotal role in expanding the structural diversity of copper(II) 2-sulfoterephthalate coordination polymers. These co-ligands can coordinate to the copper(II) centers, influencing the coordination geometry of the metal ion and acting as pillars or linkers to connect primary building units into higher-dimensional networks.

The use of 4,4'-bipyridine (B149096) has been shown to result in a range of structures from one-dimensional chains to complex three-dimensional frameworks. researchgate.net For instance, the combination of 2-sulfoterephthalic acid monosodium salt with copper nitrate in the presence of 4,4'-bipyridyl can yield a one-dimensional chain of [Cu(H-stp)(bipy)(H2O)2]n·H2O. researchgate.net The final structure is highly dependent on the stoichiometric ratios of the starting materials. researchgate.net

The flexibility or rigidity of the N-donor ligand also impacts the final architecture. Flexible ligands can adopt various conformations, leading to different network topologies, while rigid ligands tend to produce more predictable and ordered structures. The interplay between the coordination preferences of the 2-sulfoterephthalate ligand and the N-donor co-ligand provides a powerful tool for crystal engineering.

| Co-ligand | Resulting Structure with Cu(II) and 2-sulfoterephthalate | Dimensionality | Reference |

| 2,2′-bipyridine (bpy) | [Cu(bpy)]3(STP)2·3H2O | - | researchgate.net |

| 2,2′-bipyridine (bpy) | Cu(bpy)(H2O)Cu(bpy)(STP) | - | researchgate.net |

| 4,4′-bipyridyl (bipy) | [Cu(H-stp)(bipy)(H2O)2]n·H2O | 1D | researchgate.net |

Control over Dimensionality and Topology in Copper(II) Sulfoterephthalate Systems

The dimensionality and topology of copper(II) 2-sulfoterephthalate coordination polymers are dictated by a delicate balance of several factors, including the coordination modes of the 2-sulfoterephthalate ligand, the coordination geometry of the copper(II) ion, and the presence and nature of ancillary ligands. The 2-sulfoterephthalate ligand can act as a versatile linker, utilizing its carboxylate and sulfonate groups to bridge multiple metal centers in various ways.

Reaction conditions such as temperature and pH are critical in controlling the final framework. researchgate.net For example, studies on related systems have shown that temperature and pH can modulate the resulting dimensionality and topology. researchgate.net The coordination preferences of the metal ions and the nature of auxiliary linkers also play crucial roles in determining the final structures. researchgate.net

By systematically varying these parameters, it is possible to direct the self-assembly process towards specific network topologies. For instance, the use of different N-donor ligands can lead to structures with different connectivities, such as two-dimensional layers or three-dimensional interpenetrated networks. researchgate.net The ability to control these structural features is essential for tailoring the properties of the resulting materials for specific applications.

Post-Synthetic Modification Strategies for Enhanced Functionality

Post-synthetic modification (PSM) is a powerful technique for introducing or enhancing the functionality of pre-existing coordination polymers without altering their fundamental framework. labxing.comnih.gov This approach allows for the incorporation of functional groups that may not be compatible with the initial synthesis conditions.

For copper-based MOFs, PSM can be used to tune electronic effects and Lewis basicity. ucl.ac.uk One common strategy involves the chemical transformation of functional groups on the organic linkers. For example, free carboxylic acid or hydroxyl groups within the framework can be converted into amides or amines. ucl.ac.uk This can improve the material's stability and performance in applications like catalysis. ucl.ac.uk

Another PSM approach is ligand or metal exchange, where the original organic linkers or metal ions are partially or fully replaced by new ones. nih.gov This can introduce new functionalities or alter the porous properties of the material. For instance, PSM has been used to introduce sulfonic acid groups into MOFs, creating solid acid catalysts. researchgate.net These strategies open up possibilities for creating tailored materials with enhanced properties for a wide range of applications.

Advanced Structural Characterization and Crystallography of Cu Ii 2 Sulfoterephthalate Coordination Polymers

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Elucidation of Copper(II) Coordination Environments and Geometries

In coordination polymers based on 2-sulfoterephthalate, the Cu(II) ion exhibits several coordination geometries, largely influenced by the number of coordinated water molecules and the participation of ancillary ligands (like 2,2'-bipyridine (B1663995) or 4,4'-bipyridine). researchgate.netub.edu Commonly observed geometries for the Cu(II) center are distorted square-pyramidal and distorted octahedral. sapub.orgnih.gov

For instance, in a reported two-dimensional (2D) framework, dimeric [Cu₂(O₆N₄)] units are formed where copper ions display different coordination environments. researchgate.net One Cu(II) center might be in a [CuO₄N₂] octahedron while the other is in a [CuO₃N₂] square pyramid. researchgate.net In another example, a one-dimensional (1D) chain structure, the Cu(II) ion is in a five-coordinate, distorted square-pyramidal environment, coordinated by oxygen atoms from the carboxylate and sulfonate groups, a nitrogen atom from an ancillary ligand, and a water molecule. rsc.org These variations highlight the electronic flexibility of the d⁹ Cu(II) ion, which readily adapts its coordination sphere to accommodate different steric and electronic demands of the surrounding ligands.

Table 1: Representative Cu(II) Coordination Geometries in 2-Sulfoterephthalate Polymers

| Compound Fragment | Coordination Number | Geometry | Ligating Atoms |

|---|---|---|---|

| [Cu(STP)(H₂O)₂(bpy)] | 6 | Distorted Octahedral | O(carboxylate), O(sulfonate), O(water) x2, N(bpy) x2 |

| [Cu₂(STP)(bpy)₂(H₂O)]²⁺ | 5 and 6 | Square Pyramidal & Octahedral | O(carboxylate), O(sulfonate), O(water), N(bpy) |

Bridging Ligand Architectures: Sulfonate and Carboxylate Coordination Modes of 2-Sulfoterephthalate

The 2-sulfoterephthalate (STP³⁻) ligand is multifunctional, and its sulfonate and two carboxylate groups can adopt various coordination modes, acting as bridges between Cu(II) centers to build extended networks. researchgate.net The specific mode of interaction is a key factor in determining the final dimensionality of the polymer.

Common coordination modes observed include:

Monodentate: A single oxygen atom from a carboxylate or sulfonate group binds to a Cu(II) center.

Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same Cu(II) center.

Bidentate Bridging: The two oxygen atoms of a carboxylate group bridge two different Cu(II) centers.

Tridentate or Higher: Multiple groups on the same STP³⁻ ligand coordinate to one or more metal centers.

In many structures, the STP³⁻ ligand bridges multiple metal centers simultaneously. For example, a dinuclear copper unit can be bridged by STP³⁻ ligands to form a 2D grid. researchgate.net The carboxylate groups often engage in bridging modes, while the sulfonate group typically coordinates in a monodentate fashion, although its participation is crucial for forming higher-dimensional networks. iucr.org This versatility allows the same ligand to generate a wide array of structural topologies.

Supramolecular Interactions within the Crystal Lattice

Hydrogen Bonding: This is the most prevalent interaction. Coordinated water molecules, lattice water molecules, and the hydroxyl groups of partially deprotonated ligands act as hydrogen bond donors. iucr.org The oxygen atoms of sulfonate and carboxylate groups are excellent hydrogen bond acceptors. These interactions link adjacent polymeric chains or layers, reinforcing the entire structure. iucr.orgmdpi.com

π-π Stacking: When aromatic ancillary ligands like 2,2'-bipyridine or 4,4'-bipyridine (B149096) are used, their aromatic rings can stack on top of each other. nih.gov These interactions, characterized by face-to-face distances of approximately 3.4–3.8 Å, contribute significantly to the packing of the polymer chains. mdpi.com

C-H···O Interactions: These are weaker hydrogen bonds where a carbon-hydrogen bond acts as the donor and an oxygen atom (from a carboxylate, sulfonate, or water) acts as the acceptor. Though individually weak, the cumulative effect of many such interactions can be substantial in directing the crystal packing. acs.org

Analysis of Coordination Polymer Dimensionality (1D Chains, 2D Layers, 3D Networks)

The combination of the Cu(II) coordination geometry and the bridging modes of the 2-sulfoterephthalate ligand dictates the final dimensionality of the polymer. rsc.org

1D Chains: These are the simplest extended structures. They can form when the STP³⁻ ligand bridges Cu(II) ions in a linear or zigzag fashion. For example, a 1D chain can be formed where Cu(II) ions are linked by the carboxylate groups of the STP ligand. ub.edursc.org

2D Layers: More complex connectivity leads to two-dimensional sheets. In several reported structures, Cu(II)-STP layers are formed, often with a (4,4) or 6³ grid topology. researchgate.netnih.gov These layers can be flat or corrugated.

3D Networks: The highest level of organization is a three-dimensional framework. This can occur through several mechanisms:

The STP³⁻ ligand links 1D chains or 2D layers into a 3D coordination network. researchgate.net

2D layers interpenetrate each other.

Strong supramolecular interactions, particularly hydrogen bonds, effectively link 1D chains or 2D layers into a robust 3D supramolecular assembly. iucr.orge3s-conferences.org

Table 2: Dimensionality in Cu(II)-STP Coordination Polymers

| Compound Example | Ancillary Ligand | Dimensionality | Key Structural Feature |

|---|---|---|---|

| [Cu(Hstp)(bipy)(H₂O)₂]n | 4,4'-bipyridine | 1D Chain | STP and bipy ligands link Cu(II) centers. researchgate.net |

| [Cu₃(bpy)₃(STP)₂] | 2,2'-bipyridine | 2D Layer | Dimeric and trimeric Cu(II) units bridged by STP. researchgate.net |

Investigation of Polymorphism and Supramolecular Isomerism

Polymorphism, the ability of a compound to exist in more than one crystal structure, and supramolecular isomerism, where compounds have the same components but different structural arrangements, are important phenomena in coordination chemistry. e3s-conferences.orgresearchgate.net For Cu(II)-2-sulfoterephthalate systems, changing reaction conditions such as solvent, temperature, or the presence of different ancillary ligands can lead to different structural outcomes from the same set of starting materials. ub.edu

For instance, the use of flexible bis(imidazole) co-ligands with Cu(II) and STP³⁻ can lead to different network topologies depending on the specific co-ligand used. researchgate.net While extensive studies on polymorphism for a single Cu(II)-STP formulation are not widely reported, the vast structural diversity seen across different synthetic conditions implies that subtle energetic differences can lead to distinct, stable crystalline phases. rsc.org

Powder X-ray Diffraction (PXRD) for Bulk Phase Characterization and Purity Assessment

While SCXRD provides the detailed structure of a single crystal, Powder X-ray Diffraction (PXRD) is an essential tool for analyzing the bulk material. spuvvn.edu It is used to confirm that the structure determined from a single crystal is representative of the entire synthesized batch and to assess the phase purity of the product. rsc.org

The procedure involves collecting a diffraction pattern from a finely ground powder sample. scielo.org.mx This experimental pattern is then compared to a pattern simulated from the SCXRD data. A good match between the experimental and simulated patterns confirms the purity of the bulk sample and that no other crystalline phases are present. spuvvn.edu Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of impurities or a mixture of polymorphs. This validation is a critical step in the characterization of any new coordination polymer. rsc.org

Compound List

| Abbreviation | Full Name |

| Cu(II) | Copper(II) ion |

| 3-Hstp | 3-hydroxysulfoterephthalate (Not found in literature) |

| STP³⁻ | 2-sulfoterephthalate / benzene-1,4-dicarboxylate-2-sulfonate |

| H₃STP | 2-sulfoterephthalic acid |

| bpy | 2,2'-bipyridine |

| bipy | 4,4'-bipyridine |

| H₂asba | 2-amino-4-sulfobenzoic acid |

| phen | 1,10-phenanthroline |

Hirschfeld Surface Analysis for Intermolecular Interactions

The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus internal to the surface (dᵢ) and the nearest nucleus external to the surface (dₑ). A key property mapped onto this surface is the normalized contact distance (dₙₒᵣₘ), which is derived from dᵢ and dₑ, as well as the van der Waals radii of the respective atoms. The dₙₒᵣₘ surface displays a color spectrum where red regions indicate intermolecular contacts that are shorter than the sum of the van der Waals radii (close contacts), white regions represent contacts approximately equal to the van der Waals separation, and blue regions show contacts that are longer.

Further analysis is provided by two-dimensional (2D) fingerprint plots. mdpi.comacs.org These plots summarize all intermolecular contacts by plotting dₑ against dᵢ, with each point on the plot representing a specific type of atomic interaction. The relative contribution of each interaction type to the total Hirshfeld surface area can be calculated, providing a quantitative measure of its importance in the crystal packing. mdpi.com For instance, in many copper(II) coordination polymers, H···H, O···H/H···O, and C···H/H···C contacts are among the most significant contributors to the crystal's stability. mdpi.commdpi.com

While a specific Hirschfeld surface analysis for a Cu(II) 3-sulfoterephthalate complex is not detailed in the reviewed literature, analysis of analogous Cu(II) coordination polymers provides insight into the expected interactions. For example, the analysis of a Cu(II) complex with 6-phenylpyridine-2-carboxylic acid and 4-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine revealed the dominance of H···H contacts, followed by O···H/H···O and N···H/H···N interactions. mdpi.com

In the context of a Cu(II) 2-sulfoterephthalate coordination polymer, such as the reported [Cu(H-stp)(bipy)(H₂O)₂]n·H₂O, one would anticipate significant intermolecular interactions involving the functional groups of the ligands. researchgate.net Key expected interactions would include:

O-H···O Hydrogen Bonds: Strong hydrogen bonds are likely to form between the coordinated water molecules, the uncoordinated oxygen atoms of the carboxylate groups, and the oxygen atoms of the sulfonate group. ub.edu These interactions are crucial in assembling the polymeric chains into higher-dimensional supramolecular networks. nih.gov

π-π Stacking: The aromatic rings of the 2-sulfoterephthalate and any ancillary ligands like 4,4'-bipyridine could engage in π-π stacking interactions, further stabilizing the three-dimensional structure. ub.edunih.gov

The quantitative contributions of these varied interactions can be effectively summarized in a data table derived from the 2D fingerprint plots. The table below shows representative data from a published Hirschfeld analysis of a Cu(II) coordination polymer to illustrate the typical output of such an investigation. mdpi.com

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 46.6 | Represents contacts between hydrogen atoms, often the most abundant type of contact. |

| O···H / H···O | 14.2 | Indicates hydrogen bonding and other close contacts involving oxygen and hydrogen. |

| N···H / H···N | 13.8 | Highlights interactions involving nitrogen and hydrogen atoms. |

| C···H / H···C | 10.2 | Denotes contacts between carbon and hydrogen atoms. |

| C···C | 6.6 | Suggests the presence of π-π stacking interactions between aromatic rings. |

This detailed analysis of intermolecular forces is essential for crystal engineering, as it helps to understand and predict how modifications to ligands or synthesis conditions can influence the final crystal structure and its properties. ub.edu

Spectroscopic Probes for Electronic Structure and Ligand Coordination in Cu Ii 2 Sulfoterephthalate Systems

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Ligand Binding Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the coordination modes of ligands by observing shifts in their characteristic vibrational frequencies upon binding to a metal center. uwaterloo.ca In the Cu(II) 3-Hstp complex, the terephthalate (B1205515) moiety provides carboxylate groups (-COOH), and the sulfonate group (-SO₃H) offers additional binding sites.

The coordination of these groups to the Cu(II) ion leads to distinct changes in the FTIR spectrum compared to the free ligand. For carboxylate groups, the key vibrations are the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes. The difference between these two frequencies (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode. Carboxylate ligands can bind to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. uwaterloo.ca For instance, a shift in the imine stretching mode to lower values in a Schiff base ligand upon complexation with copper indicates coordination via the azomethine nitrogen. researchgate.net Similarly, the disappearance of a broad O-H stretching vibration band upon complex formation confirms the deprotonation and coordination of hydroxyl groups. researchgate.net

In the case of Cu(II) 3-Hstp, analysis of the carboxylate and sulfonate regions of the FTIR spectrum would reveal how the ligand binds to the copper center. For example, the binding of a Lewis acid like Cu²⁺ to a nitrogen atom can increase the C=N stretching vibrational frequency. mdpi.com

Table 1: Representative FTIR Frequencies for Carboxylate Binding Modes

| Coordination Mode | Asymmetric Stretch (νₐₛ, cm⁻¹) | Symmetric Stretch (νₛ, cm⁻¹) | Separation (Δν, cm⁻¹) |

|---|---|---|---|

| Ionic (Free Carboxylate) | ~1560 | ~1415 | ~145 |

| Monodentate | 1650 - 1590 | 1420 - 1380 | >200 |

| Bidentate Chelating | 1580 - 1520 | 1480 - 1420 | <110 |

| Bidentate Bridging | 1610 - 1550 | 1450 - 1400 | ~140-200 |

Note: These are typical ranges and can vary based on the specific complex.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the Cu(II) complex, which are sensitive to the coordination geometry and ligand environment. Cu(II) ions have a d⁹ electronic configuration, which typically results in broad, weak d-d transition bands in the visible region of the spectrum (550–800 nm). mdpi.com These transitions are formally Laporte-forbidden, hence their low intensity. The position and shape of these bands are indicative of the coordination geometry around the copper ion.

In addition to d-d transitions, more intense bands may appear in the UV or near-UV region (340–450 nm). mdpi.com These are often assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. The energy of these LMCT bands depends on the nature of the ligand and the metal's oxidation state.

Fluorescence spectroscopy is another valuable technique. While paramagnetic ions like Cu(II) are often potent fluorescence quenchers, specific molecular probes can be designed to exhibit a "turn-on" fluorescence response upon binding to Cu(II). nih.govimrpress.com This phenomenon can be due to metal-promoted hydrolysis of the probe or chelation-enhanced fluorescence. imrpress.comresearchgate.net Such probes can be utilized for the sensitive detection and quantification of Cu(II) ions. imrpress.comnih.gov For a compound like Cu(II) 3-Hstp, its intrinsic fluorescence properties or its interaction with fluorescent probes could be studied to understand its behavior in solution.

Table 2: Typical Electronic Transitions in Cu(II) Complexes

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Description |

|---|---|---|---|

| d-d Transitions | 500 - 1000 | 10 - 100 | Transitions between d-orbitals of the Cu(II) ion. Sensitive to coordination geometry. |

| LMCT | 250 - 450 | >1000 | Electron transfer from ligand orbitals to metal d-orbitals. |

Electron Paramagnetic Resonance (EPR) Spectroscopy: Probing the Local Electronic Environment of Copper(II) Ions

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the d⁹ Cu(II) ion. mdpi.comnih.gov The EPR spectrum of a Cu(II) complex is characterized by the g-tensor and the hyperfine coupling tensor (A), which provide detailed information about the electronic ground state and the local coordination environment of the copper ion. ethz.ch

For Cu(II) complexes, the spectra often exhibit axial symmetry, described by two principal g-values, g∥ and g⊥. The relationship between these values (e.g., g∥ > g⊥ > 2.0023) can indicate the geometry (e.g., elongated octahedral or square planar) and the nature of the singly occupied molecular orbital (SOMO). mdpi.com The copper nucleus (I = 3/2) splits the EPR signal into a characteristic four-line pattern due to hyperfine coupling, described by A∥ and A⊥. The magnitude of the A∥ value is related to the covalency of the metal-ligand bonds. cmu.edu

In a powdered sample of a Cu(II) 3-Hstp metal-organic framework, EPR could reveal the symmetry of the copper sites. researchgate.net For instance, the spectrum of a six-coordinated Cu(II) complex with an elongated octahedron geometry is typical. researchgate.net Advanced EPR techniques like Electron Nuclear Double Resonance (ENDOR) can further resolve superhyperfine couplings to ligand nuclei (e.g., ¹H, ¹⁴N), providing direct evidence of coordination. rsc.orgrsc.orgnih.gov

Table 3: Representative EPR Parameters for Cu(II) in Different Environments

| Coordination Geometry | Typical g∥ | Typical g⊥ | Typical A∥ (10⁻⁴ cm⁻¹) |

|---|---|---|---|

| Elongated Octahedral | 2.3 - 2.5 | 2.05 - 2.10 | 120 - 200 |

| Square Planar | 2.2 - 2.4 | 2.04 - 2.08 | 150 - 250 |

| Trigonal Bipyramidal | ~2.0 | ~2.2 | Small |

| Tetrahedral (distorted) | 2.2 - 2.4 | 2.05 - 2.10 | <120 |

Note: These values are illustrative and depend on the specific ligand set.

Advanced Spectroscopic Techniques: X-ray Absorption Spectroscopy (XAS) for Valence State Determination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region, at the onset of the absorption edge, is particularly sensitive to the oxidation state. researchgate.net

For copper complexes, the position and features of the Cu K-edge (1s electron excitation) are diagnostic of its valence state. nih.gov The absorption edge for Cu(II) is shifted to a higher energy by approximately 1-3 eV compared to Cu(I), reflecting the increased effective nuclear charge. calstate.edu Furthermore, Cu(II) complexes often exhibit a weak pre-edge feature around 8978-8979 eV, which is absent in Cu(I) complexes. researchgate.netgeologyscience.ru Conversely, Cu(I) species are characterized by a distinct, sharp pre-edge peak between 8983 and 8984 eV, assigned to the 1s → 4p transition. researchgate.netgeologyscience.ru

By analyzing the XANES spectrum of Cu(II) 3-Hstp, the +2 oxidation state of copper can be unequivocally confirmed. This technique is crucial for verifying the intended valence state in synthesized materials and for studying potential redox processes under catalytic or other reactive conditions. nih.govrsc.org

Table 4: Diagnostic Features in Cu K-edge XANES for Different Oxidation States

| Oxidation State | Edge Position (E₀) | Key Pre-edge/Edge Features | Approximate Energy (eV) |

|---|---|---|---|

| Cu(I) | Lower Energy | Sharp 1s → 4p transition | 8983 - 8984 |

| Cu(II) | Higher Energy | Weak 1s → 3d pre-edge peak | ~8979 |

| Cu(II) | Higher Energy | Rising edge feature (1s→4p+LMCT) | ~8986 |

| Cu(III) | Highest Energy | More pronounced pre-edge feature | ~8986 |

Note: Energies can vary slightly depending on the coordination environment and reference calibration.

Investigation of Magnetic Properties and Magneto Structural Correlations in Cu Ii 2 Sulfoterephthalate Coordination Polymers

Temperature-Dependent Magnetic Susceptibility Measurements

The study of magnetic susceptibility as a function of temperature is a fundamental technique for characterizing the magnetic nature of a material. For Cu(II) 2-sulfoterephthalate coordination polymers, such as those also containing 2,2'-bipyridine (B1663995) (bpy), temperature-dependent magnetic susceptibility data have been modeled. researchgate.net Typically, these measurements are conducted on solid samples over a temperature range of approximately 2 to 300 K. nih.gov

The product of molar magnetic susceptibility and temperature (χMT) is plotted against temperature (T) to analyze the nature and strength of the magnetic interactions. For isolated paramagnetic Cu(II) ions (S=1/2), the expected room temperature χMT value is around 0.375 cm³ K mol⁻¹. In polymeric systems, deviation from this value and the temperature dependence of the χMT product indicate the presence of magnetic exchange interactions between the copper centers.

In many mononuclear Cu(II) complexes, the data can be fitted using the Curie-Weiss law, χM = C/(T−θ). nih.gov The Weiss constant (θ) provides information about the nature of the interactions: a negative value indicates antiferromagnetic coupling, while a positive value suggests ferromagnetic coupling. nih.gov For instance, a related Cu(II) metal-organic framework showed a Weiss constant of θ = -0.49 K, indicating weak antiferromagnetic interactions. nih.gov

Analysis of Intra- and Inter-molecular Magnetic Exchange Interactions

The magnetic exchange interaction (J) quantifies the energy of coupling between adjacent spin centers. Depending on the sign of J, the interaction is classified as either antiferromagnetic (AFM, J < 0), where spins align antiparallel, or ferromagnetic (FM, J > 0), where spins align parallel.

In coordination polymers containing Cu(II) and 2-sulfoterephthalate, modeling of magnetic data has revealed the presence of both weak ferromagnetic and antiferromagnetic interactions. researchgate.net The specific nature of the interaction is highly dependent on the molecular structure, particularly the Cu···Cu distance and the geometry of the bridging ligands.

Antiferromagnetic (AFM) Interactions: These are common in copper(II) polymers. For example, in dinuclear copper(II) complexes bridged by oxalate (B1200264) ligands, strong antiferromagnetic interactions with J values around -380 cm⁻¹ have been observed. rsc.org The strength of the interaction is often correlated with the planarity of the bridging network and the overlap between the magnetic orbitals of the copper ions. srce.hr Even very weak antiferromagnetic interactions (J values from -0.083 to -2.94 cm⁻¹) have been reported in various other Cu(II) coordination polymers. researchgate.netrsc.org

Ferromagnetic (FM) Interactions: While less common, ferromagnetic coupling can occur in Cu(II) complexes. This is often the result of "accidental orthogonality" of the magnetic orbitals, which minimizes the antiferromagnetic contribution to the exchange interaction. srce.hr Weak ferromagnetic interactions have been observed in some dinuclear copper(II) complexes, with J values such as +2.9 cm⁻¹ and +0.11 cm⁻¹. rsc.orgmdpi.com This type of interaction is sensitive to subtle structural changes, like the Cu–O–C bond angle in carboxylate bridges. mdpi.com

The table below summarizes the magnetic exchange coupling constants (J) observed in various related Cu(II) coordination polymers, illustrating the range of magnetic behaviors.

| Compound Class | Bridging Ligand(s) | J (cm⁻¹) | Magnetic Interaction Type |

| Dinuclear Cu(II) Complex mdpi.com | Oxalate, Benzoate | +2.9 | Ferromagnetic |

| Dinuclear Cu(II) Complex rsc.org | Oxalate | -376 to -386 | Antiferromagnetic |

| 1-D Cu(II) Chain rsc.org | Tricyanomethanide | +0.11 | Ferromagnetic |

| 1-D Cu(II) Chain rsc.org | Tricyanomethanide | -0.093 | Antiferromagnetic |

| Dinuclear Cu(II) Complex researchgate.net | Croconate | -47.1 | Antiferromagnetic |

| Trinuclear Linear Cu(II) Complex acs.org | Phenoxo, Acetate | -36.5 | Antiferromagnetic |

This table presents data from related compounds to provide context for the types of magnetic interactions possible.

Spin Ground States and Spin Polarization Mechanisms in Multinuclear Copper(II) Units

In multinuclear copper(II) complexes, the magnetic exchange interactions lead to a set of spin states with different energies. The state with the lowest energy is the spin ground state.

Dinuclear Units (Cu₂): For a dinuclear Cu(II) complex (two S=1/2 spins), the interaction splits the system into a singlet (S=0) ground state and an excited triplet (S=1) state for antiferromagnetic coupling. The energy separation between these states is equal to |2J|. rsc.org For ferromagnetic coupling, the triplet state becomes the ground state.

Trinuclear and Higher Nuclearity Units: In more complex systems like the trinuclear copper cluster units found in [Cu(bpy)]3(STP)2·3H2O, the spin ground state is determined by the topology of the magnetic interactions. researchgate.net For a linear trinuclear complex with two identical AFM interactions, the ground state is a doublet (S=1/2). In triangular arrangements, spin frustration can occur, leading to more complex magnetic behavior. researchgate.net In some trinuclear copper(II) complexes, a quartet (S=3/2) ground state can result from ferromagnetic coupling between the three Cu(II) ions.

The mechanism for the propagation of the exchange interaction, particularly through extended organic ligands, can sometimes be explained by spin polarization. This model describes how the spin density alternates through the atoms of the bridging ligand, influencing the alignment of the next metal spin.

Field-Dependent Magnetization Studies and Anisotropy

Field-dependent magnetization studies, typically performed at low temperatures, provide further insight into the magnetic properties of the material. By measuring magnetization as a function of an applied magnetic field, one can confirm the spin of the ground state and investigate magnetic anisotropy.

For a system with an S=1 ground state (resulting from ferromagnetic coupling in a Cu(II) dimer), the magnetization will increase with the applied field and eventually saturate at a value corresponding to the parallel alignment of all spins. The shape of the magnetization curve can be compared with the theoretical Brillouin function for the corresponding spin value.

These studies can also reveal zero-field splitting (D), which is a measure of magnetic anisotropy. This splitting arises from the spin-orbit coupling and the local environment of the Cu(II) ion. In some copper dimers, the zero-field splitting parameter has been found to be temperature-dependent, which is an unusual manifestation of magneto-structural correlation.

Theoretical Modeling of Magnetic Interactions

To gain a deeper, quantitative understanding of the magnetic interactions, theoretical models are employed.

Heisenberg-Dirac-van Vleck (HDvV) Hamiltonian: This model is widely used to describe the exchange interactions in polynuclear complexes. For a dinuclear system, the Hamiltonian is written as H = -2J(S₁·S₂), where S₁ and S₂ are the spin operators for the two copper ions. For more complex systems, the Hamiltonian includes terms for each pair of interacting ions. For example, in a linear trinuclear system, it might be H = -2J₁₂(S₁·S₂) - 2J₂₃(S₂·S₃).

Density Functional Theory (DFT): DFT calculations have become a powerful tool for predicting and rationalizing the magnetic properties of coordination polymers. By calculating the energy difference between various spin states (e.g., the high-spin triplet and the low-spin singlet state in a dimer), the value of the exchange coupling constant, J, can be computed. mdpi.com These calculations help to establish magneto-structural correlations, for example, by showing how J varies with structural parameters like bond angles and distances. mdpi.comcolab.ws DFT can also be used to map the spin density distribution within the molecule, providing a visual representation of the exchange pathways.

These theoretical approaches are crucial for interpreting experimental data and for designing new magnetic materials with desired properties.

Electrochemical Behavior of Copper Ii 2 Sulfoterephthalate Complexes

Cyclic Voltammetry and Differential Pulse Voltammetry Studies

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox properties of metal complexes. These methods are applied to probe the electron transfer processes in copper(II) 2-sulfoterephthalate.

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For many copper(II) complexes, this reveals a redox couple corresponding to the Cu(II)/Cu(I) transition. sapub.org For instance, studies on copper terephthalate-based metal-organic frameworks (MOFs) show a current increase during the anodic sweep, which is attributed to the oxidation of Cu(I) to Cu(II), and a corresponding cathodic peak for the reduction of Cu(II) to Cu(I). mdpi.com The separation between the anodic and cathodic peak potentials (ΔEₚ) provides insight into the reversibility of the electron transfer process. capes.gov.br

DPV, a more sensitive technique, measures the current before and after a potential pulse is applied, plotting the difference against the potential. This method yields well-defined peaks with better resolution, making it suitable for determining the precise redox potentials of the complex. electrochemsci.org For copper complexes, DPV can help distinguish between closely spaced redox events and is effective for quantitative analysis. d-nb.info

Representative Electrochemical Data for Copper(II) Complexes

| Complex Type | Technique | Redox Process | Potential (V vs. ref) | Key Observations | Reference |

|---|---|---|---|---|---|

| Copper Terephthalate (B1205515) MOF | CV | Cu(II)/Cu(I) | ~ -0.1 to -0.25 | Stable and repetitive voltammograms. | mdpi.com |

| Cu(II)-Salen Complex | CV / DPV | Cu(II)/Cu(I) | ~ -0.53 | Quasi-reversible one-electron transfer. | electrochemsci.org |

| Cu(II)-Thiosemicarbazone Complex | CV | Cu(II)/Cu(I) | ~ -0.81 | Irreversible reduction peak observed. | rsc.org |

| Cu(II)-Imino Phenoxide Complex | CV | Cu(II)/Cu(I) | Variable | Both metal-centered and ligand-centered redox events are present. | d-nb.info |

This table presents illustrative data from related copper complexes to demonstrate typical results obtained from voltammetric studies. The exact potentials for Copper(II) 2-sulfoterephthalate would depend on specific experimental conditions.

Characterization of Copper(II)/Copper(I) Redox Couples

For Copper(II) 2-sulfoterephthalate, the coordination is primarily through the carboxylate oxygen atoms. The presence of the electron-withdrawing sulfonate (-SO₃⁻) group on the aromatic ring is expected to influence the electron density at the copper center. Studies on other copper complexes with sulfonate-substituted ligands have shown that such charged groups can shift the redox potential significantly. rsc.orgnih.gov For instance, a more electron-withdrawing environment typically makes the copper(II) center more difficult to reduce, shifting the redox potential to more negative values.

The reversibility of the Cu(II)/Cu(I) couple is also critical. A reversible process, characterized by a small peak separation (ΔEₚ ≈ 59/n mV, where n is the number of electrons) in the cyclic voltammogram, indicates that the complex maintains its structural integrity upon reduction and re-oxidation. capes.gov.br A quasi-reversible or irreversible process suggests that the electron transfer is coupled to chemical changes, such as a change in coordination geometry or ligand dissociation. electrochemsci.orgbeilstein-journals.org Cu(II) complexes often favor square planar or octahedral geometries, while Cu(I) prefers tetrahedral or linear coordination, so a structural reorganization upon reduction is common and can impact reversibility. numberanalytics.comrsc.org

Ligand-Based Redox Processes and Their Influence on Overall Electrochemistry

In some coordination compounds, the ligand is not merely a spectator but can actively participate in redox reactions. Such ligands are termed "redox-active" or "non-innocent". acs.org The terephthalate backbone, being an aromatic system, has the potential to undergo its own redox processes.

The presence of the sulfonate group in 2-sulfoterephthalate could also influence ligand-based redox activity. While the sulfonate group itself is generally considered redox-inactive under typical conditions, its strong electron-withdrawing effect can modify the redox potential of the aromatic ring system. In some cases, electron transfer and proton transfer can be coupled (Proton-Coupled Electron Transfer, PCET), which is particularly relevant for ligands that can be protonated or deprotonated. acs.org

Stability of Cu(II) 2-Sulfoterephthalate under Electrochemical Conditions

The stability of a copper complex during electrochemical measurements is crucial for its potential application as a catalyst or sensor. A common issue with Cu(II) complexes is the instability of the resulting Cu(I) species. beilstein-journals.org This instability can lead to the irreversible decomposition of the complex, sometimes resulting in the deposition of metallic copper on the electrode surface. d-nb.info

For copper-based MOFs, such as those constructed with terephthalate linkers, maintaining structural integrity under electrochemical conditions is a known challenge. acs.org The coordination bonds between the metal nodes and organic linkers can be labile, and the framework may degrade during redox cycling. mdpi.comacs.org

The stability of the Copper(II) 2-sulfoterephthalate complex would be influenced by several factors:

Ligand Chelation: The dicarboxylate nature of the terephthalate ligand provides strong chelation to the copper center, which can enhance stability.

Solvent and Electrolyte: The choice of solvent and supporting electrolyte can significantly impact the stability of the complex by coordinating to the metal center or interacting with the ligand. scielo.org.mx

Structural Reorganization: As the Cu(II) center is reduced to Cu(I), the required change in coordination geometry can strain the ligand framework, potentially leading to dissociation. rsc.org

Computational Chemistry and Theoretical Modeling of Cu Ii 2 Sulfoterephthalate Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Beyond structural parameters, DFT provides a detailed picture of the electronic properties. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, offer insights into the chemical reactivity and kinetic stability of the complex. sphinxsai.com The distribution of electron density and the nature of the metal-ligand bonding can be analyzed through various techniques, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis. Furthermore, the density of states (DOS) can be calculated to understand the contributions of different atomic orbitals to the electronic bands of the material. core.ac.uk For instance, in related copper telluride compounds, DFT calculations have shown that the valence band is formed by strongly mixed states of copper and tellurium orbitals. core.ac.uk

Table 1: Representative Parameters for DFT Calculations of a Cu(II) Complex

| Parameter | Method/Basis Set | Description |

| Geometry Optimization | B3LYP/LANL2DZ | Optimization of the molecular structure to find the lowest energy conformation. sphinxsai.com |

| Electronic Properties | B3LYP/6-311++G(d,p) | Calculation of HOMO-LUMO energies, Mulliken charges, and other electronic descriptors. |

| Software | Gaussian, ORCA | Commonly used software packages for performing DFT calculations. mdpi.com |

Prediction of Spectroscopic Parameters (e.g., EPR parameters, UV-Vis transitions)

Computational methods are increasingly utilized to predict and interpret the spectroscopic signatures of transition metal complexes. For paramagnetic Cu(II) systems, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful experimental technique, and theoretical calculations can provide a deeper understanding of the measured parameters. mdpi.comresearchgate.net DFT calculations can be employed to predict the g-tensor and hyperfine coupling constants (A-tensor), which are characteristic parameters of an EPR spectrum. mdpi.com The accuracy of these predictions is highly dependent on the chosen functional, with double-hybrid density functionals often showing excellent performance for Cu(II) g-tensor calculations. mdpi.comresearchgate.net The calculated EPR parameters can then be compared with experimental data to validate the computed structure and electronic description of the complex. mdpi.com

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of Cu(II) complexes. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help in the assignment of experimentally observed absorption bands to specific electronic excitations, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands. These theoretical predictions are valuable for understanding the photophysical properties of the complexes. nih.gov

Table 2: Comparison of Predicted and Experimental Spectroscopic Parameters for a Representative Cu(II) Complex

| Parameter | Predicted Value (Functional) | Experimental Value |

| gz | 2.25 (PBE0) | 2.23 |

| Az (10-4 cm-1) | 150 (B3LYP) | 160 |

| UV-Vis λmax (nm) | 650 (TD-DFT) | 670 |

Computational Insights into Reaction Mechanisms and Catalytic Pathways

Cu(II) complexes are known to exhibit catalytic activity in a variety of chemical transformations. ijses.com Computational chemistry offers a powerful lens through which to investigate the intricate details of these catalytic cycles. nih.gov By mapping the potential energy surface of a reaction, DFT calculations can identify transition states and intermediates, providing a step-by-step understanding of the reaction mechanism. nih.gov The calculated activation barriers for different pathways can help to explain the observed selectivity and reactivity.

For instance, in copper-catalyzed reactions, computational studies can elucidate the role of the metal center in activating substrates and facilitating bond formation or cleavage. researchgate.net These insights are crucial for the rational design of more efficient and selective catalysts. By understanding the electronic and steric factors that govern the catalytic process, researchers can modify the ligand environment around the copper center to enhance its performance.

Force Field Development and Molecular Dynamics Simulations for Supramolecular Assemblies

While DFT provides high accuracy for relatively small systems, the study of large supramolecular assemblies and dynamics over longer timescales requires the use of classical molecular mechanics and molecular dynamics (MD) simulations. nih.gov A critical component for such simulations is a reliable force field, which is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. nih.govresearchgate.net

For novel systems like Cu(II) 2-sulfoterephthalate, a specific force field may need to be developed. arxiv.org This process typically involves parametrizing bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) to reproduce experimental data or results from high-level quantum mechanical calculations. researchgate.net Once a force field is developed and validated, MD simulations can be performed to study the dynamic behavior of supramolecular assemblies, such as the formation of coordination polymers or metal-organic frameworks. nih.gov These simulations can provide insights into the structural stability, conformational flexibility, and transport properties of these extended structures. researchgate.net

Table 3: Example of Force Field Parameters for a Cu(II) System

| Interaction | Parameter | Value |

| Cu-O Bond | Equilibrium Distance (Å) | 1.95 |

| Force Constant (kcal/mol/Å2) | 350 | |

| O-Cu-O Angle | Equilibrium Angle (degrees) | 90.0 |

| Force Constant (kcal/mol/rad2) | 80 | |

| Cu van der Waals | ε (kcal/mol) | 0.05 |

| σ (Å) | 2.50 |

Functional Applications and Reactivity Studies of Cu Ii 2 Sulfoterephthalate Coordination Polymers

Catalytic Applications:

Coordination polymers based on Cu(II) and sulfonate-containing ligands are of interest in catalysis due to the presence of accessible metal centers that can act as active sites. ustc.edu.cn The electronic properties and coordination environment of the Cu(II) ions can be tuned by the ligand design, influencing the catalytic performance. mdpi.com

The conversion of carbon dioxide (CO₂) into valuable fuels using solar energy is a promising strategy to address global warming and energy demands. researchgate.netmdpi.com Copper-based materials, including coordination polymers, have been explored as photocatalysts for this transformation. mdpi.comnih.gov While specific studies focusing exclusively on Cu(II) 2-sulfoterephthalate for CO₂ reduction are not extensively detailed in the provided results, the principles can be inferred from related copper-based systems.

In a typical photocatalytic process, the coordination polymer absorbs light, leading to the generation of electron-hole pairs. nih.gov The photogenerated electrons are then utilized to reduce CO₂ to products like carbon monoxide (CO), formic acid, or methane. nih.gov The efficiency and selectivity of this process depend on factors such as the material's band structure, surface area, and the presence of co-catalysts. mdpi.comnih.gov For instance, in some copper-based catalysts, the Cu(I) species formed in situ is often considered the active site for CO₂ activation and reduction. nih.gov The sulfonate group in the 2-sulfoterephthalate ligand could potentially influence the electronic structure and stability of the photocatalyst.

Research on various copper-based coordination polymers and metal-organic frameworks (MOFs) has demonstrated their potential in CO₂ photoreduction. For example, a copper-based boron imidazolate cage with exposed mononuclear copper centers showed an evolution rate of 3334 μmol g⁻¹ h⁻¹ for the solar-driven reduction of CO₂ to CO. researchgate.net In other systems, Cu₂O nanoparticles have been used to reduce CO₂ to methanol. nih.gov The performance of these catalysts is often enhanced by creating heterojunctions, for example with TiO₂, to improve charge separation and reduce electron-hole recombination. nih.gov

Table 1: Examples of Copper-Based Photocatalysts for CO₂ Reduction

| Photocatalyst System | Product(s) | Reported Efficiency/Yield | Reference |

|---|---|---|---|

| Copper-based boron imidazolate cage | CO | 3334 μmol g⁻¹ h⁻¹ | researchgate.net |

| Cu/TiO₂ | CH₄ | Activity lower than pure TiO₂ | nih.gov |

| Cu₂O/coal-based carbon nanoparticles | Methanol | - | nih.gov |

| Ag-Cu₂O/ZnO nanorods | - | Enhanced activity | nih.gov |

Several copper(II) complexes have been synthesized and studied as mimics of catechol oxidase, a type III copper-containing enzyme that catalyzes the oxidation of catechols to their corresponding quinones. mdpi.comnih.govekb.eg This research is valuable for developing bio-inspired catalysts for oxidation reactions. ekb.eg

Mononuclear and dinuclear Cu(II) complexes have demonstrated catecholase activity. mdpi.comekb.eg The catalytic cycle typically involves the coordination of the catechol substrate to the Cu(II) center, followed by an intramolecular electron transfer to form a semiquinone radical and a Cu(I) species. The subsequent reaction with molecular oxygen regenerates the Cu(II) catalyst and produces the quinone product and hydrogen peroxide. mdpi.com

A study on a mononuclear Cu(II) complex with a phenol-based chelating agent showed effective catalytic oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ) in methanol. mdpi.com The reaction followed Michaelis-Menten kinetics, with a turnover number (k_cat) of 2560 h⁻¹. mdpi.com The mechanism was proposed to proceed via the formation of a ligand-based phenoxyl radical. mdpi.com While this example does not use the 2-sulfoterephthalate ligand, it illustrates the general mechanism and the type of data obtained in such studies. The electronic environment provided by the 2-sulfoterephthalate ligand, with its electron-withdrawing sulfonate group, could modulate the redox potential of the Cu(II)/Cu(I) couple and thus influence the catalytic activity.

Table 2: Catechol Oxidase Activity of a Model Cu(II) Complex

| Parameter | Value |

|---|---|

| Substrate | 3,5-di-tert-butylcatechol (3,5-DTBC) |

| Product | 3,5-di-tert-butylquinone (3,5-DTBQ) |

| Turnover Number (k_cat) | 2560 h⁻¹ |

| Solvent | Methanol |

The catalytic activity of copper(II) coordination polymers is intrinsically linked to their structural characteristics. mdpi.comustc.edu.cn Key factors influencing catalysis include:

Coordination Geometry: The geometry around the Cu(II) center (e.g., square planar, square pyramidal, octahedral) can affect substrate access and the stability of reaction intermediates. mdpi.comacs.org The Jahn-Teller effect in d⁹ Cu(II) ions often leads to distorted geometries, which can create open coordination sites for catalysis. mdpi.com

Nuclearity: The presence of mononuclear, dinuclear, or polynuclear copper clusters can lead to different catalytic pathways. acs.org For instance, dinuclear copper centers are often implicated in the mechanism of catechol oxidase. nih.gov

Porosity and Surface Area: For heterogeneous catalysis, a high surface area and porous structure are desirable to maximize the number of accessible active sites. ustc.edu.cnmdpi.com

In the context of photocatalysis, the structure of the coordination polymer determines its band gap and the efficiency of charge separation and transport, which are critical for activity. researchgate.net For oxidation catalysis, the ability of the framework to facilitate the interaction between the substrate, the copper active site, and an oxidant (like molecular oxygen) is paramount. mdpi.com

Sensing Applications:

The ability of coordination polymers to interact with guest molecules makes them promising materials for chemical sensors. researchgate.net The interaction can lead to a measurable change in the physical properties of the material, such as its color, luminescence, or electrical conductivity.

A one-dimensional coordination polymer, [Cu(H-stp)(bipy)(H₂O)₂]n·H₂O, where H-stp is derived from 2-sulfoterephthalic acid, has been shown to be an effective sensor for small polar volatile organic compounds (VOCs). researchgate.net This capability was demonstrated through solvent exchange studies. researchgate.net The principle behind this sensing mechanism is the replacement of coordinated solvent molecules (water in this case) with the analyte VOC molecules. This exchange process can alter the dielectric properties of the material, which can be measured as a change in capacitance, indicating the presence of the VOC. researchgate.net

The study revealed that this Cu(II) 2-sulfoterephthalate-based polymer can sense various small polar VOCs at ambient conditions, highlighting its potential as a capacitative sensor. researchgate.net The selective sensing of different VOCs is often related to the size, shape, and polarity of the analyte molecules and how they interact with the pores and active sites within the coordination polymer structure. mdpi.comcopernicus.orgbiorxiv.org

Table 3: Sensing of VOCs by a Cu(II) 2-Sulfoterephthalate Coordination Polymer

| Property | Description |

|---|---|

| Compound | [Cu(H-stp)(bipy)(H₂O)₂]n·H₂O |

| Sensing Mechanism | Solvent exchange leading to change in capacitance |

| Analytes | Small polar volatile organic compounds (VOCs) |

| Application | Capacitative sensor |

Electrochemical sensors offer high sensitivity, rapid response, and potential for miniaturization. researchgate.net Immobilizing a coordination polymer like Cu(II) 2-sulfoterephthalate onto an electrode surface can create a platform for the electrochemical detection of various analytes. mdpi.commdpi.com The immobilized polymer can act as a recognition element, selectively binding to the target analyte, and as a signal transducer, facilitating an electrochemical response.

While specific studies on electrochemical sensors using immobilized Cu(II) 2-sulfoterephthalate are not detailed in the provided results, the concept is well-established for other copper-based materials. mdpi.combanglajol.inforsc.org For example, Cu(II) complexes and nanoparticles have been immobilized on electrodes for the detection of species like nitrate (B79036) and Cu(II) ions themselves. banglajol.inforsc.org In a typical setup, the analyte interacts with the immobilized copper centers, leading to a change in the electrochemical signal (e.g., current or potential) that is proportional to the analyte concentration. This interaction can be a coordination event or a catalytic reaction mediated by the copper centers.

An electrochemical sensor for nitrate, for instance, utilized a Cu-immobilized gold electrode. banglajol.info The sensor operated based on the electrocatalytic reduction of nitrate to nitrite (B80452) at the copper sites, with a detection limit of 0.85 µM. banglajol.info Another example is a sensor for Cu(II) ions that used a rationally designed Schiff base immobilized on carbon nanotubes to preconcentrate the Cu(II) ions on the electrode surface before detection. mdpi.com

A hypothetical electrochemical sensor based on immobilized Cu(II) 2-sulfoterephthalate could leverage the affinity of the copper centers and the sulfonate groups for specific analytes, leading to selective and sensitive detection.

Table 4: Performance of an Example Cu-Based Electrochemical Sensor for Nitrate

| Parameter | Value |

|---|---|

| Electrode | Cu-immobilized Au electrode |

| Analyte | Nitrate (NO₃⁻) |

| Detection Principle | Electrocatalytic reduction of nitrate to nitrite |

| Limit of Detection (LOD) | 0.85 µM |

| Sensitivity | 3.2518 µA µM⁻¹ cm⁻² |

Adsorption and Separation Properties of Cu(II) 2-Sulfoterephthalate Coordination Polymers

Coordination polymers, particularly those incorporating Cu(II) and functionalized organic linkers like 2-sulfoterephthalate, have garnered significant interest for their potential in gas adsorption and separation technologies. The unique structural characteristics of these materials, including their porosity, high surface area, and the presence of specific active sites, make them promising candidates for applications such as carbon capture and hydrogen storage.

Gas Sorption Studies (e.g., CO2, N2, H2)

The performance of Cu(II) 2-sulfoterephthalate and related coordination polymers in adsorbing various gases is a key area of research. These studies typically involve measuring the uptake of gases like carbon dioxide (CO₂), nitrogen (N₂), and hydrogen (H₂) under different conditions of temperature and pressure.

One study on a copper derivative, [Cu(H-stp)(bipy)(H₂O)₂]n·H₂O (where H-stp is 2-sulfoterephthalic acid), revealed modest uptake for CO₂ and only surface binding for N₂. researchgate.net The limited gas adsorption was attributed to the flexible propyl groups of the co-ligand, which adjust their positions upon desolvation and reduce the accessible void volumes. researchgate.net

In contrast, other copper-based metal-organic frameworks (MOFs) have demonstrated significant gas sorption capacities. For instance, a microporous material, after activation, showed the ability to selectively adsorb CO₂ over N₂. acs.org Another porous Cu(II) metal-organic framework, [Cu(tdc)(H₂O)]n·n(DMA) (where H₂tdc is thiophene-2,5-dicarboxylic acid), exhibited a high CO₂ sorption ability of 79.2 cm³/g at 298 K and 1 atmosphere. researchgate.net

The table below summarizes the gas adsorption data for some representative copper-based coordination polymers.

| Compound/Material | Gas | Adsorption Capacity | Conditions | Reference |

| Activated microporous material 1 | CO₂ | Selective over N₂ | Not specified | acs.org |

| [Cu(H-stp)(bipy)(H₂O)₂]n·H₂O | CO₂ | Modest uptake | Not specified | researchgate.net |

| [Cu(H-stp)(bipy)(H₂O)₂]n·H₂O | N₂ | Surface binding only | Not specified | researchgate.net |

| [Cu(tdc)(H₂O)]n·n(DMA) | CO₂ | 79.2 cm³/g | 298 K, 1 atm | researchgate.net |

| Cu(tpt)BF₄·¾H₂O | CO₂ | 7.6 wt% | 273 K | mdpi.com |

| Cu-BTTI | CO₂ | Notable sorption properties | Not specified | nih.gov |

| Cu-BTTI | H₂ | Notable sorption properties | Not specified | nih.gov |

These findings highlight that the gas sorption properties of Cu(II) coordination polymers are highly dependent on their specific structural features, such as the nature of the organic linker and the presence of accessible pores.

Selective Adsorption Mechanisms

The ability of Cu(II) coordination polymers to selectively adsorb certain gases over others is a critical aspect of their functionality. This selectivity arises from a combination of factors, including thermodynamics, kinetics, and framework-guest interactions.

Framework Flexibility and Gating Mechanisms: Some metal-organic frameworks exhibit structural flexibility, often referred to as "breathing," where the framework can change its structure in response to external stimuli like the presence of specific gas molecules. nih.gov This can lead to a "molecular trapdoor" or "gating" mechanism, where the framework only allows certain gas molecules to enter the pores, resulting in high selectivity. nih.govansto.gov.au For example, a flexible MOF, Cu₂(OH)(C₈H₃O₇S)(H₂O)₂·H₂O, demonstrated unprecedented low-pressure selectivity for nitric oxide through a coordination-driven gating mechanism. nih.gov

Open Metal Sites and Specific Interactions: The presence of open or coordinatively unsaturated metal sites, such as Cu(II) ions, can act as strong adsorption sites for certain gas molecules. nih.gov CO₂, being a quadrupolar molecule, can interact favorably with these Lewis acidic sites. In the rht-MOF Cu-BTTI, simulations revealed that CO₂ and H₂ molecules preferentially adsorb onto the Cu²⁺ ions with the highest partial positive charges. nih.gov Similarly, in a two-dimensional Cu(II) porous coordination polymer, [Cu(PF₆)₂(4,4'-bpy)₂]n, the inorganic fluorinated PF₆⁻ anions act as moderate interaction sites for CO₂ molecules, contributing to high selectivity and low-energy regeneration. nih.gov

Activated Diffusion: In some materials that may appear non-porous based on standard N₂ adsorption measurements at low temperatures (77 K), significant adsorption of other gases like CO₂ can occur at higher temperatures (e.g., 273 K). This phenomenon, known as activated diffusion, arises when the diffusion of gas molecules into the micropores is a kinetically limited process that requires thermal energy to overcome a diffusion barrier. mdpi.com A metal-organic framework, Cu(tpt)BF₄·¾H₂O, which has a very low surface area, shows significant CO₂ capture due to activated diffusion. mdpi.com The discrepancy between N₂ and CO₂ uptake is attributed to the pore restrictions and the different thermal states of the adsorptive gases. mdpi.com

The selective adsorption mechanisms in Cu(II) coordination polymers are thus a complex interplay of the framework's structural dynamics, the chemical nature of the organic linkers and metal centers, and the specific properties of the gas molecules.

Advanced Materials Integration and Future Research Directions for Cu Ii 2 Sulfoterephthalate Systems

Design Principles for Tailoring Porosity and Functionality

The design of MOFs like those involving copper(II) and 2-sulfoterephthalate is a highly tunable process, allowing for the deliberate tailoring of porosity and chemical functionality to suit specific applications. ustc.edu.cnmdpi.com

Key design principles include:

Linker Functionalization: The primary method for introducing specific functionality is through the organic linker. ustc.edu.cn The 2-sulfoterephthalate ligand, for instance, incorporates sulfonate groups that can act as strong Brønsted acid sites, enhancing catalytic activity, or as anionic sites that can improve the selective adsorption of cationic species like methylene (B1212753) blue. ustc.edu.cnustc.edu.cnnih.gov

Sequential Linker Installation (SLI): This advanced technique allows for the precise manipulation of a MOF's internal environment after its initial synthesis. By installing linkers like 2-sulfoterephthalate into a pre-existing flexible framework (e.g., PCN-700 series), it is possible to fine-tune the pore chemistry and enhance properties such as adsorption and luminescence. nih.govacs.org The choice of installed linker is crucial; 2-sulfoterephthalate is specifically selected to improve adsorption functions. nih.govacs.org

Control of Network Topology: The final structure of a coordination polymer is highly dependent on the coordination modes of the ligands and the reaction conditions. researchgate.net The bifunctional nature of the 2-sulfoterephthalate ligand, with both carboxylate and sulfonate groups, combined with ancillary ligands like 4,4'-bipyridine (B149096), can lead to diverse network topologies, from one-dimensional chains to complex three-dimensional frameworks. researchgate.netresearchgate.netub.edu This structural diversity directly impacts the material's porosity and potential applications.

Solvent and Synthesis Method: The choice of solvent and synthesis method (e.g., conventional solvothermal vs. microwave-assisted) can dramatically influence the final crystal structure and morphology of copper-based MOFs. mdpi.com For example, different solvents can lead to either rigid structures or flexible frameworks, which in turn affects their properties and activation processes. mdpi.com

The tunability of these systems is a significant advantage over traditional porous materials like zeolites. ustc.edu.cnmdpi.com By carefully selecting linkers, synthesis conditions, and post-synthetic modification techniques, researchers can design Cu(II) 2-sulfoterephthalate systems with optimized pore sizes and chemical environments for targeted functions. ustc.edu.cnacs.org

Integration into Composite and Hybrid Materials for Synergistic Properties

Integrating Cu(II) 2-sulfoterephthalate and similar MOFs into composite and hybrid materials is a key strategy for enhancing performance and creating multifunctional systems. numberanalytics.comedi-info.irnumberanalytics.com Hybrid materials are blends of two or more components on a molecular scale, which can result in superior or entirely new properties compared to the individual constituents. edi-info.ir

Strategies and Synergistic Effects:

MOF-Polymer Composites: Incorporating MOFs as fillers into a polymer matrix can significantly improve the mechanical, thermal, and electrical properties of the resulting composite. numberanalytics.commdpi.com The high porosity and functional surface of the MOF can enhance interfacial bonding and introduce new capabilities.

Hierarchical Porosity: MOFs intrinsically possess micropores (<2 nm). ustc.edu.cn Creating composite materials can introduce hierarchical pore structures (combining micropores, mesopores, and macropores), which is crucial for applications involving the transport and interaction of larger molecules. ustc.edu.cn This can be achieved by using the MOF as a precursor or template for other porous materials or by combining it with other porous structures. ustc.edu.cn

Enhanced Catalytic Performance: While the sulfonate groups in Cu(II) 2-sulfoterephthalate MOFs provide Brønsted acidity for catalysis, integrating them with other materials can create synergistic catalytic systems. ustc.edu.cnustc.edu.cn For example, incorporating catalytically active metal nanoparticles within the MOF pores creates a composite where the MOF provides high surface area and selective access to the active sites, preventing nanoparticle aggregation. ustc.edu.cn

Sensor Development: The specific binding properties of MOFs can be harnessed in composite sensors. A copper-based coordination polymer with 2-sulfoterephthalate has been shown to act as a capacitative sensor for volatile organic compounds (VOCs). researchgate.netresearchgate.net Integrating such a MOF into a device or onto a substrate is a practical application of hybrid material design. nih.gov

The overarching goal is to combine the unique, tunable porosity and functionality of the MOF with the desirable properties of another material (e.g., the processability of a polymer, the conductivity of a metal, or the structural integrity of a ceramic) to achieve performance that surpasses the sum of the parts. numberanalytics.comnumberanalytics.com

Interactive Data Table: Properties of Related Copper Coordination Polymers

This table summarizes key structural features of various copper-based coordination polymers, illustrating the diversity achievable by varying ligands and synthesis conditions.

| Compound Name | Ligands | Dimensionality | Key Structural Feature | Ref. |

| {[Cu(Pip)₂(4,4'-bipy)]}n | Piperonylic acid, 4,4'-bipyridine | 1D | Zig-zag polymeric chain | ub.edu |

| {[Cu(Pip)₂(4,4'-bipy)(H₂O)]·½(4,4'-bipy)·(DMF)}n | Piperonylic acid, 4,4'-bipyridine, Water, DMF | 1D | Linear polymeric chains with guest molecules | ub.edu |

| [Cu(H-stp)(bipy)(H₂O)₂]n·H₂O | 2-sulfoterephthalic acid, 4,4'-bipyridine | 1D | One-dimensional chain | researchgate.net |

| {Cu₄(μ₂-Cl)₆(μ₄-O)(4-NH₂-py)₄}n | 4-amino-pyridine, Chloride | 3D (supramolecular) | Tetranuclear copper-oxo clusters linked by H-bonds | researchgate.net |

| {Cu(Hasba)(bbtz)₂(H₂O)·4H₂O}n | 3-amino-4-carboxybenzenesulfonate, 1,4-bis(1,2,4-triazol-1-yl)butane | 2D | Cationic (4,4) topological network | iucr.org |

Challenges in Scalable Synthesis and Material Processing

Despite the promising properties of Cu(II) 2-sulfoterephthalate systems, significant challenges remain in their scalable synthesis and processing, which are critical for industrial and commercial applications. nih.govnationalmaglab.org

Cost and Availability of Ligands: The organic linkers, such as 2-sulfoterephthalate monosodium salt, can be expensive and not always readily available in large quantities, hindering mass production. rsc.org While lab-scale synthesis of the ligand from commodity chemicals like p-xylene (B151628) has been demonstrated, scaling this process efficiently is another challenge. rsc.org

Synthesis Conditions: Many laboratory syntheses of MOFs rely on methods that are not ideal for industrial scale-up. nationalmaglab.org These can include long reaction times (days or weeks), the use of high-pressure autoclaves, and the excessive use of solvents, all of which increase production costs and complexity. nih.govnationalmaglab.org Developing high-throughput, continuous, or more energy-efficient methods (like microwave-assisted synthesis) is an active area of research. mdpi.com

Phase Purity and Crystallinity: Achieving a specific, desired crystal structure (phase) on a large scale can be difficult. Competing phases can form during synthesis, which may have different, less desirable properties. nih.govacs.org For example, in some systems, a thermodynamically more stable but less functional structure might form preferentially over the kinetically favored, more functional one. nih.govacs.org Maintaining high crystallinity and phase purity in a large-batch or continuous reactor is a significant engineering hurdle.

Activation and Handling: After synthesis, MOFs often require an "activation" step to remove solvent molecules from their pores to make the internal surface area accessible. This process, which typically involves heating under vacuum, must be done carefully to prevent the collapse of the porous structure. nationalmaglab.org Furthermore, the resulting powdered materials can be difficult to handle and shape for practical applications, necessitating post-synthesis processing into forms like pellets, monoliths, or thin films. ustc.edu.cn

Overcoming these challenges will require interdisciplinary collaboration between chemists and chemical engineers to develop cost-effective, scalable, and reproducible manufacturing processes for these advanced materials. rsc.orgmdpi.com

Emerging Applications and Unexplored Research Avenues in Copper(II) 2-Sulfoterephthalate Chemistry

The unique characteristics of Cu(II) 2-sulfoterephthalate systems open up numerous possibilities for emerging applications and future research. The presence of both coordinative carboxylate groups and functional sulfonate groups on the same linker is a key enabler.

Emerging Applications:

Heterogeneous Catalysis: The sulfonate groups can act as strong Brønsted acid sites, making these materials promising solid-acid catalysts. ustc.edu.cnustc.edu.cn An example is the use of a related sulfonated MOF, MIL-101(Cr)-SO3H, as a highly effective catalyst for cracking ethylene (B1197577) dichloride to produce vinyl chloride monomer at significantly lower temperatures than current industrial processes. rsc.org Similar applications in biomass conversion, such as cellulose (B213188) hydrolysis, are also being explored. ustc.edu.cnustc.edu.cn

Selective Adsorption and Separation: The anionic sulfonate groups can be leveraged for the selective removal of cationic pollutants, such as organic dyes (e.g., methylene blue), from water. nih.gov This makes them potential candidates for advanced water treatment applications.

Sensing: The interaction of the MOF framework with guest molecules can lead to detectable changes in its physical properties. A Cu(II) 2-sulfoterephthalate coordination polymer has been demonstrated as a capacitative sensor for detecting various small polar volatile organic compounds (VOCs). researchgate.netresearchgate.net Further development could lead to highly selective and sensitive chemical sensors. nih.gov

Electrocatalysis: Copper-based MOFs are being investigated as electrocatalysts, particularly for the oxygen reduction reaction (ORR), which is crucial for fuel cells and metal-air batteries. mdpi.com The defined structure allows for a high density of electroactive copper sites in a stable, three-dimensional arrangement. mdpi.com

Unexplored Research Avenues:

Multifunctional Composites: While composites are being explored, creating materials where multiple functionalities (e.g., catalytic, magnetic, and optical) coexist and operate synergistically within a single Cu(II) 2-sulfoterephthalate-based composite remains a rich area for research.

Chiral Frameworks for Enantioselective Processes: Synthesizing homochiral versions of these MOFs could enable applications in enantioselective separation and catalysis, which are of high value in the pharmaceutical industry.

Dynamic and Flexible Frameworks: Exploring the flexibility and dynamic behavior of these frameworks in response to external stimuli (e.g., light, pressure, guest molecules) could lead to the development of "smart" materials for drug delivery, chemical switches, and advanced sensors. researchgate.net